molecular formula C12H20INO B046317 N,N-Dimethylanatoxin CAS No. 122564-67-4

N,N-Dimethylanatoxin

Cat. No. B046317
M. Wt: 321.2 g/mol
InChI Key: ULFPCIFJWKJUKE-ULIKACSMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylanatoxin is a naturally occurring toxin found in certain plants and fungi. It is a potent neurotoxin that can cause paralysis and death in humans and animals. Despite its toxicity, N,N-Dimethylanatoxin has been the subject of significant scientific research due to its potential applications in medicine and neuroscience.

Mechanism Of Action

N,N-Dimethylanatoxin exerts its effects on the nervous system by binding to and blocking voltage-gated sodium channels. This results in the inhibition of nerve impulses, leading to paralysis and potentially death. In addition, N,N-Dimethylanatoxin has been shown to modulate the activity of other ion channels, including calcium and potassium channels.

Biochemical And Physiological Effects

The biochemical and physiological effects of N,N-Dimethylanatoxin are primarily related to its effects on ion channels in the nervous system. In addition to its neurotoxic effects, N,N-Dimethylanatoxin has been shown to have analgesic properties and may be useful in the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

N,N-Dimethylanatoxin has several advantages as a tool for neuroscience research. It is a potent and selective blocker of voltage-gated sodium channels, making it useful for studying the function of these channels in the nervous system. However, the toxicity of N,N-Dimethylanatoxin limits its use in certain experiments, and specialized knowledge and equipment are required for its synthesis and handling.

Future Directions

There are several potential future directions for research on N,N-Dimethylanatoxin. One area of interest is the development of new analgesic drugs based on the structure of N,N-Dimethylanatoxin. Additionally, further research is needed to fully understand the mechanism of action of N,N-Dimethylanatoxin and its effects on other ion channels in the nervous system. Finally, the potential use of N,N-Dimethylanatoxin as a tool for studying the function of ion channels in other systems, such as the cardiovascular system, should be explored.

Synthesis Methods

N,N-Dimethylanatoxin can be synthesized from the plant Delphinium staphisagria. The plant contains the precursor molecule, delphinine, which can be extracted and converted into N,N-Dimethylanatoxin through a series of chemical reactions. The synthesis process is complex and requires specialized knowledge and equipment.

Scientific Research Applications

N,N-Dimethylanatoxin has been studied extensively for its potential applications in medicine and neuroscience. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N,N-Dimethylanatoxin has been used as a tool in neuroscience research to study the function of ion channels in the nervous system.

properties

CAS RN

122564-67-4

Product Name

N,N-Dimethylanatoxin

Molecular Formula

C12H20INO

Molecular Weight

321.2 g/mol

IUPAC Name

1-[(1R)-9,9-dimethyl-9-azoniabicyclo[4.2.1]non-2-en-2-yl]ethanone;iodide

InChI

InChI=1S/C12H20NO.HI/c1-9(14)11-6-4-5-10-7-8-12(11)13(10,2)3;/h6,10,12H,4-5,7-8H2,1-3H3;1H/q+1;/p-1/t10?,12-;/m1./s1

InChI Key

ULFPCIFJWKJUKE-ULIKACSMSA-M

Isomeric SMILES

CC(=O)C1=CCCC2CC[C@H]1[N+]2(C)C.[I-]

SMILES

CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-]

Canonical SMILES

CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-]

synonyms

DMAnTX
N,N-dimethylanatoxin

Origin of Product

United States

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